molecular formula C10H14BrNO3S B12183656 4-Bromo-3-butoxybenzenesulfonamide

4-Bromo-3-butoxybenzenesulfonamide

Cat. No.: B12183656
M. Wt: 308.19 g/mol
InChI Key: FIQMYZZSDOGGSS-UHFFFAOYSA-N
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Description

4-Bromo-3-butoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-butoxybenzenesulfonamide typically involves the sulfonation of 4-bromo-3-butoxybenzene followed by the introduction of the sulfonamide group. The reaction conditions often require the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, followed by the reaction with ammonia or an amine to form the sulfonamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-butoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation and Reduction: Various oxidized or reduced forms of the sulfonamide group.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

4-Bromo-3-butoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new sulfonamide-based drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-butoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death.

Comparison with Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Another sulfonamide used in combination with other drugs to treat infections.

    Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.

Uniqueness: 4-Bromo-3-butoxybenzenesulfonamide is unique due to the presence of the bromine atom and the butoxy group, which confer specific chemical properties and potential applications that differ from other sulfonamides. These structural features may enhance its reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14BrNO3S

Molecular Weight

308.19 g/mol

IUPAC Name

4-bromo-3-butoxybenzenesulfonamide

InChI

InChI=1S/C10H14BrNO3S/c1-2-3-6-15-10-7-8(16(12,13)14)4-5-9(10)11/h4-5,7H,2-3,6H2,1H3,(H2,12,13,14)

InChI Key

FIQMYZZSDOGGSS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)N)Br

Origin of Product

United States

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